7-(Benzyloxy)-4-chloro-3-nitroquinoline

EGFR tyrosine kinase inhibition 3-nitroquinoline SAR antiproliferative activity

7-(Benzyloxy)-4-chloro-3-nitroquinoline (CAS 749922-36-9) is a trisubstituted quinoline derivative bearing a 7-benzyloxy group, a 4-chloro leaving group, and a 3-nitro pharmacophore. With a molecular weight of 314.72 g/mol and formula C₁₆H₁₁ClN₂O₃, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing 3-nitroquinoline-based anticancer agents targeting EGFR-overexpressing tumor cell lines.

Molecular Formula C16H11ClN2O3
Molecular Weight 314.72 g/mol
CAS No. 749922-36-9
Cat. No. B3056883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)-4-chloro-3-nitroquinoline
CAS749922-36-9
Molecular FormulaC16H11ClN2O3
Molecular Weight314.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=NC=C(C(=C3C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H11ClN2O3/c17-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-14(13)18-9-15(16)19(20)21/h1-9H,10H2
InChIKeyXIIMGQMTEDEDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)-4-chloro-3-nitroquinoline (CAS 749922-36-9): A Specialized Quinoline Intermediate for Targeted Anticancer Research


7-(Benzyloxy)-4-chloro-3-nitroquinoline (CAS 749922-36-9) is a trisubstituted quinoline derivative bearing a 7-benzyloxy group, a 4-chloro leaving group, and a 3-nitro pharmacophore. With a molecular weight of 314.72 g/mol and formula C₁₆H₁₁ClN₂O₃, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing 3-nitroquinoline-based anticancer agents targeting EGFR-overexpressing tumor cell lines [1]. The 4-chloro substituent enables regioselective nucleophilic aromatic substitution (S_NAr) for further derivatization, while the 3-nitro group has been identified as a critical structural feature for antiproliferative activity, with related 3-nitroquinoline derivatives demonstrating IC₅₀ values in the micromolar to nanomolar range against A431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer) cell lines [1][2]. The compound is documented in patent literature (WO2005020999 A1) as a precursor in the synthesis of aryloxy- and arylalkyleneoxy-substituted imidazoquinolines [3].

Why 7-(Benzyloxy)-4-chloro-3-nitroquinoline Cannot Be Simply Replaced by Unsubstituted or 6-Substituted Analogues


In quinoline-based medicinal chemistry, substitution position critically governs both reactivity and biological target engagement. Attempting to substitute 7-(benzyloxy)-4-chloro-3-nitroquinoline with its unsubstituted parent core (4-chloro-3-nitroquinoline, CAS 39061-97-7) eliminates the benzyloxy moiety entirely, resulting in a substantially different compound (MW 208.60 vs. 314.72 g/mol) with altered lipophilicity, solubility, and downstream derivatization potential [1]. More critically, position-level isomerism leads to divergent biological outcomes: published SAR studies on 3-nitroquinoline derivatives demonstrate that modifications at position 6 produce marked decreases in EGFR inhibitory activity relative to optimal substitution patterns [2]. Specifically, the 3-fluoro-4-chlorobenzenamine substituted derivative NQ11 exhibited potent antiproliferative effects against A431 cells, yet altering substituents at position 6 resulted in a clear loss of EGFR inhibition [2][3]. The 6-benzyloxy positional isomer (6-(benzyloxy)-4-chloro-3-nitroquinoline, CAS 847577-91-7) shares identical molecular formula but presents a structurally distinct scaffold—the 7-benzyloxy substitution pattern is predefined for specific patent-described synthetic pathways (e.g., imidazoquinoline construction in WO2005020999 A1), making the 7-isomer indispensable for those particular downstream target compounds [4].

Quantitative Differentiation Evidence for 7-(Benzyloxy)-4-chloro-3-nitroquinoline vs. Closest Comparators


Positional Isomer Differentiation: 7-Benzyloxy vs. 6-Benzyloxy Substitution and EGFR Inhibitory Activity

SAR analysis from Li et al. (2008) demonstrates that the substitution position on the 3-nitroquinoline core is a decisive determinant of EGFR inhibitory potency. The lead compound NQ11 (3-fluoro-4-chlorobenzenamine substituted) exhibited potent inhibition against the EGFR-overexpressing A431 cell line; however, alterations to substituents at position 6 caused a clear and significant decrease in EGFR inhibitory capacity [1]. While direct IC₅₀ data for the 7-benzyloxy derivative have not been published, this class-level SAR finding supports the inference that the 7-substitution pattern (as present in 7-(benzyloxy)-4-chloro-3-nitroquinoline) is structurally and pharmacologically distinct from the 6-substituted positional isomer (6-(benzyloxy)-4-chloro-3-nitroquinoline, CAS 847577-91-7), and that these isomers cannot be assumed to be functionally interchangeable [1]. The 6-substituted isomer represents a different chemical entity with CAS 847577-91-7, identical molecular formula (C₁₆H₁₁ClN₂O₃, MW 314.72) but distinct connectivity (benzyloxy at position 6 vs. position 7) .

EGFR tyrosine kinase inhibition 3-nitroquinoline SAR antiproliferative activity

LogP Differentiation: Enhanced Lipophilicity of 7-Benzyloxy Derivative vs. Unsubstituted 4-Chloro-3-nitroquinoline Core

The introduction of the 7-benzyloxy substituent substantially alters the physicochemical profile of the quinoline scaffold relative to the unsubstituted parent compound, 4-chloro-3-nitroquinoline (CAS 39061-97-7). The 7-benzyloxy derivative has a calculated LogP of approximately 4.90, compared with approximately 2.53 for the parent core (based on ChemSrc and PubChem data) [1]. This represents an approximately 2.4 log unit increase in calculated partition coefficient, reflecting a >200-fold theoretical increase in relative lipophilicity [1]. This LogP difference translates into meaningfully divergent solubility, membrane permeability, and pharmacokinetic behavior in biological assays. Additionally, the 7-benzyloxy derivative's higher molecular weight (314.72 vs. 208.60 g/mol) and larger topological polar surface area (tPSA 67.94 vs. 56.15 Ų) affect passive permeability and binding characteristics .

lipophilicity drug-likeness physicochemical property optimization

Patent-Documented Synthetic Utility: Specified Intermediate in Imidazoquinoline Construction (WO2005020999 A1)

7-(Benzyloxy)-4-chloro-3-nitroquinoline is specifically documented in WO2005020999 A1 (3M Innovative Properties Company) as a synthetic precursor for aryloxy- and arylalkyleneoxy-substituted imidazoquinolines, a class of compounds structurally related to the immunomodulatory agent imiquimod [1]. The patent explicitly references this compound (at page/column 39 and 59) within the synthetic route for preparing imidazoquinoline derivatives [1]. This patent-defined role distinguishes the 7-benzyloxy derivative from the 6-benzyloxy positional isomer (CAS 847577-91-7), which is not cited in this patent context. Furthermore, 7-(benzyloxy)-4-chloroquinoline (CAS 178984-56-0), the 3-nitro-absent analogue, has been documented as an intermediate for preparing piperidinylquinoline Cyp8b1 inhibitors for diabetes treatment (WO-2021129621-A1, EP-3496715-A1), establishing a distinct application domain for the non-nitrated scaffold that differs from the 3-nitro-bearing target compound .

imidazoquinoline synthesis patent-specified intermediate immune response modifier

3-Nitro Group as a Defined Pharmacophore: Contrast with 3-Nitro-Absent 7-Benzyloxy-4-chloroquinoline

The presence of the 3-nitro group fundamentally differentiates the target compound from its 3-nitro-absent analogue, 7-(benzyloxy)-4-chloroquinoline (CAS 178984-56-0). Li et al. (2008) demonstrated that the 3-nitro moiety on the quinoline scaffold is a pharmacophoric requirement for EGFR-targeted antiproliferative activity, with several compounds in the 3-nitroquinoline series showing IC₅₀ values in the micromolar to nanomolar range against EGFR-overexpressing A431 and MDA-MB-468 cell lines [1]. The 3-nitro-absent analogue (CAS 178984-56-0) has been developed for an entirely distinct therapeutic target class—Cyp8b1 inhibition for bile acid modulation in diabetes—as documented in EP-3496715-A1 and US-10414775-B2 . This bifurcation in application domain underscores that the 3-nitro group is not merely a synthetic handle but a critical structural determinant directing the compound toward anticancer EGFR-targeted programs vs. metabolic disease programs.

nitro pharmacophore EGFR inhibition bioreductive activation

Optimal Research Application Scenarios for 7-(Benzyloxy)-4-chloro-3-nitroquinoline Procurement


EGFR-Targeted Anticancer Lead Optimization Using 3-Nitroquinoline Scaffolds

Research groups developing EGFR-targeted antiproliferative agents based on the 3-nitroquinoline pharmacophore should procure this compound specifically as a late-stage diversification intermediate. The 4-chloro substituent enables regioselective nucleophilic aromatic substitution to introduce diverse amine, alkoxy, or thioether functionalities, while the 7-benzyloxy group provides a predefined lipophilic module. Published SAR from Li et al. (2008) demonstrates that 3-nitroquinoline derivatives achieve IC₅₀ values in the micromolar to nanomolar range against EGFR-overexpressing A431 and MDA-MB-468 cell lines, establishing the core scaffold's anticancer potential [1]. This compound is particularly suited for programs exploring 7-substituted SAR vectors, which are structurally distinct from the 6-substituted series shown to produce decreased EGFR inhibition [1].

Imidazoquinoline-Based Immune Response Modifier Synthesis

For synthetic chemistry teams following the patent路线 described in WO2005020999 A1 (3M Innovative Properties Company), this compound is a specified intermediate for constructing aryloxy- and arylalkyleneoxy-substituted imidazoquinolines [2]. These imidazoquinoline derivatives are structurally related to imiquimod-class immune response modifiers with applications in oncology and antiviral research. The compound is explicitly referenced at page/column 39 and 59 of WO2005020999 A1, and neither the 6-benzyloxy positional isomer (CAS 847577-91-7) nor the 3-nitro-absent analogue (CAS 178984-56-0) is cited in this synthetic context [2]. Procurement of the exact patent-specified intermediate ensures fidelity to the published synthetic route.

Physicochemical Property Screening Library Construction

For medicinal chemistry groups constructing focused quinoline screening libraries, this compound offers a distinct physicochemical profile (LogP ~4.90, MW 314.72, tPSA 67.94 Ų) compared with the unsubstituted core 4-chloro-3-nitroquinoline (LogP ~2.53, MW 208.60, tPSA 56.15 Ų) [3]. The approximately 2.4 log unit difference in lipophilicity makes the 7-benzyloxy derivative a valuable probe for assessing the impact of increased lipophilicity on target engagement, cellular permeability, and selectivity within 3-nitroquinoline SAR campaigns.

Selective Derivatization via Orthogonal C4-Cl Reactivity

The compound's 4-chloro group serves as a selective electrophilic handle for S_NAr reactions, enabling late-stage diversification while preserving the 3-nitro and 7-benzyloxy functionalities. This orthogonal reactivity profile is critical for parallel synthesis strategies where the 3-nitro group must remain intact as a pharmacophoric element [1]. The synthetic route from 7-(benzyloxy)-3-nitroquinolin-4-ol using POCl₃/DMF at 100°C [4] has been validated at the 100 g scale (US Patent US8093390B2), providing confidence in scalability for library production.

Quote Request

Request a Quote for 7-(Benzyloxy)-4-chloro-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.